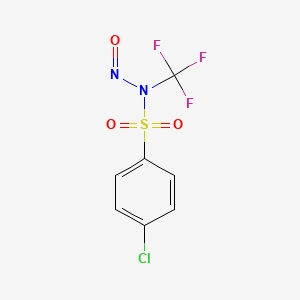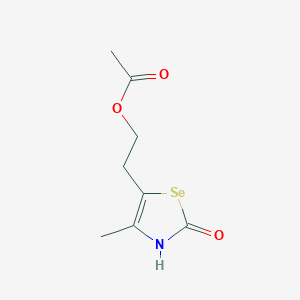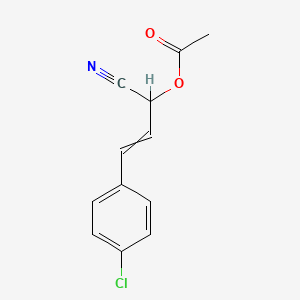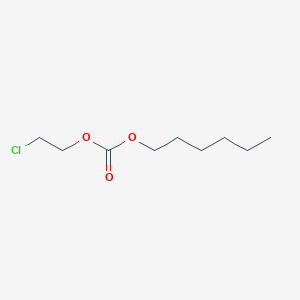
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and iodo groups, as well as a benzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide typically involves multi-step organic reactions. One common method involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated at 50°C, and stirred for 3 hours to yield the desired product . The compound can be further purified using techniques such as recrystallization and characterized by single crystal X-ray diffraction analysis.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of compounds with different halogen or functional group substitutions.
科学的研究の応用
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the development of new materials and chemical sensors.
作用機序
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluoro-benzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4,6-trimethylbenzenesulfonamide
Uniqueness
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide is unique due to the presence of the iodo group, which imparts distinct reactivity and potential biological activity compared to its analogs
特性
CAS番号 |
81217-11-0 |
|---|---|
分子式 |
C21H22IN3O2 |
分子量 |
475.3 g/mol |
IUPAC名 |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodo-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C21H22IN3O2/c1-14(2)24(20(26)16-10-12-17(22)13-11-16)19-15(3)23(4)25(21(19)27)18-8-6-5-7-9-18/h5-14H,1-4H3 |
InChIキー |
TZLFDRYOKPGXMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N(C(C)C)C(=O)C3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



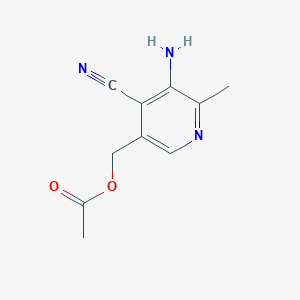
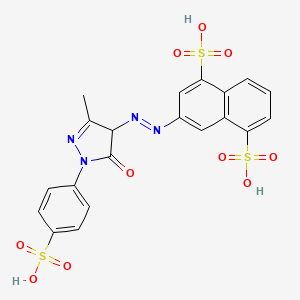
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
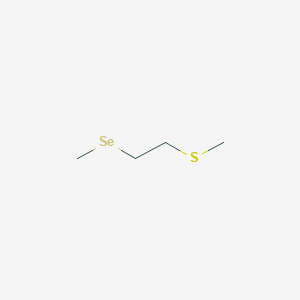
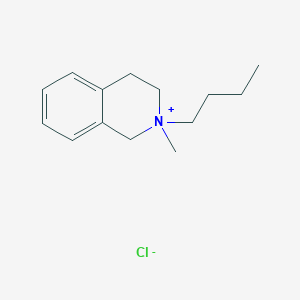
![Butanamide, 3-chloro-4-[(2-chloroethyl)thio]-N-phenyl-](/img/structure/B14416369.png)

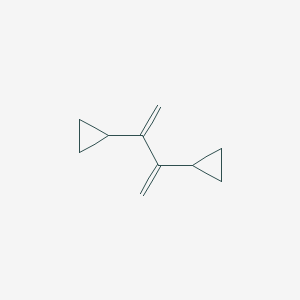
![2-Methyl-2-azaspiro[5.5]undeca-1,8-dien-2-ium iodide](/img/structure/B14416382.png)
